[2-(4-Bromophenyl)ethyl](3-methylbutan-2-yl)amine
Overview
Description
“2-(4-Bromophenyl)ethylamine” is a chemical compound with the CAS Number: 1803593-70-5 . It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The IUPAC Name of the compound is 2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride . The InChI Code is 1S/C11H16BrN.ClH/c1-8(2)11(3,13)9-4-6-10(12)7-5-9;/h4-8H,13H2,1-3H3;1H .Chemical Reactions Analysis
The compound is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.62 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Pharmaceutical Reference Standards
This compound is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods used in the determination of drug substances .
Antimicrobial Agent Research
Derivatives of this compound have been studied for their potential as antimicrobial agents. Research indicates that certain derivatives exhibit promising activity against bacterial and fungal species .
Antiproliferative Agent Development
The compound’s derivatives are also being explored for their antiproliferative properties, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7), which could lead to the development of new anticancer drugs .
Molecular Docking Studies
Molecular docking studies of the compound’s derivatives have been conducted to understand their binding modes with various receptors. This is crucial for rational drug design and the development of more effective pharmaceutical agents .
Safety And Hazards
properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAWXLRXWRZSSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenyl)ethyl](3-methylbutan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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